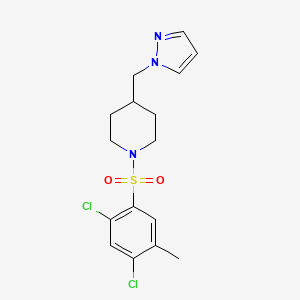

4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine

描述

属性

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2S/c1-12-9-16(15(18)10-14(12)17)24(22,23)21-7-3-13(4-8-21)11-20-6-2-5-19-20/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGKTPNIXKVAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine typically involves multiple steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment to Piperidine: The pyrazole is then linked to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically achieved by reacting the intermediate with a sulfonyl chloride derivative of 2,4-dichloro-5-methylphenyl under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 43 ()

- Structure : (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine

- Substituents:

- Benzo[d][1,3]dioxol-5-yloxy (electron-rich, lipophilic).

- 4-Fluorophenyl (moderate electron-withdrawing effect).

- Trifluoromethylpyrazole (enhanced metabolic stability and electronegativity).

- Comparison :

- The target compound lacks stereochemical complexity and fluorine substituents but includes dichloro and methyl groups, which may increase hydrophobicity and steric hindrance compared to Compound 43.

Piperidine Derivative ()

- Structure : 1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine

- Key Features :

- Substituents : 3,5-Dimethylpyrazole (less electronegative than trifluoromethyl or chloro groups).

- Sulfonyl Linkage : Similar to the target compound but attached to a simpler phenyl ring.

Physical-Chemical Properties

- Solubility Inference : The dichloro and methyl groups in the target compound likely reduce aqueous solubility compared to Compound 43’s benzodioxol and fluorophenyl moieties.

常见问题

Basic: What are the standard methods for determining the crystal structure of this compound?

Answer:

The crystal structure can be determined via single-crystal X-ray diffraction. Key steps include:

- Data Collection : Use a diffractometer to measure reflection intensities. Modern detectors (e.g., CCD or photon-counting) improve accuracy .

- Structure Solution : Employ direct methods (e.g., SHELXD) or charge-flipping algorithms to resolve phase problems .

- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms and validating with R-factors (R1, wR2). Hydrogen positions can be geometrically idealized .

- Validation : Check for disorder, twinning, or solvent-accessible voids using tools in WinGX or OLEX2 .

Advanced: How can discrepancies in crystallographic data (e.g., high R-factors or thermal motion) be addressed?

Answer:

Contradictions may arise from:

- Disorder : Model alternate conformations with occupancy refinement in SHELXL .

- Thermal Motion : Apply constraints (e.g., SIMU/DELU) to suppress unrealistic anisotropy .

- Twinning : Test for twinning using Hooft metrics and refine with TWIN/BASF commands in SHELXL .

- Data Quality : Re-examine data integration (e.g., SAINT) to correct for absorption or scaling errors .

Basic: What synthetic strategies are effective for introducing the sulfonyl-piperidine moiety?

Answer:

- Sulfonylation : React piperidine with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Monitor via TLC .

- Pyrazole Functionalization : Introduce the pyrazolylmethyl group via nucleophilic substitution (e.g., using 1H-pyrazole and a bromomethyl intermediate) .

- Purification : Use column chromatography (silica gel, EtOAc/hexane) followed by recrystallization (methanol/water) .

Advanced: How can conformational analysis predict binding interactions with biological targets?

Answer:

- Computational Methods : Perform AM1 molecular orbital calculations to identify low-energy conformers. Compare with X-ray data to validate torsional angles .

- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity. Train models with analogs to identify critical substituents (e.g., sulfonyl group orientation) .

- Docking Studies : Dock the compound into receptor sites (e.g., CB1 cannabinoid receptor) using AutoDock Vina, prioritizing conformers that align with agonist/antagonist pharmacophores .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole CH at δ 7.5–8.5 ppm, sulfonyl-linked piperidine at δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂) .

- IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole (C=N at ~1600 cm⁻¹) groups .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups) or sulfonyl-phenyl (e.g., Cl vs. F) to probe electronic effects .

- Bioisosteres : Replace piperidine with morpholine or pyrrolidine to assess ring size impact .

- Functional Assays : Test analogs in receptor binding (radioligand displacement) or enzyme inhibition (IC₅₀) assays. Use Hill plots to distinguish agonists/antagonists .

Basic: What are common challenges in purifying this compound, and how are they resolved?

Answer:

- Byproduct Removal : Use silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexane) to separate unreacted sulfonyl chloride .

- Solubility Issues : Recrystallize from methanol/water (1:3) at low temperatures to enhance yield .

- Hygroscopicity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis of the sulfonyl group .

Advanced: How to model protein-compound interactions using computational tools?

Answer:

- Molecular Dynamics (MD) : Simulate binding in GROMACS using CHARMM36 force field. Analyze stability via RMSD and hydrogen-bond occupancy .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, focusing on sulfonyl-piperidine interactions with hydrophobic pockets .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound with known inhibitors (e.g., kinase or protease targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。